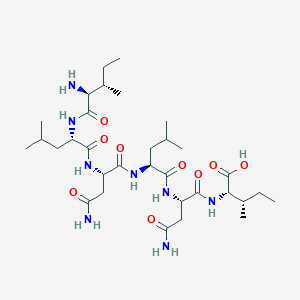
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is a peptide composed of six amino acids: L-isoleucine, L-leucine, and L-asparagine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-asparagine, L-leucine, L-asparagine, and L-isoleucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反应分析
Types of Reactions
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (L-isoleucine, L-leucine, L-asparagine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
科学研究应用
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine has several scientific research applications:
Biochemistry: Studying protein-protein interactions, enzyme-substrate specificity, and peptide folding.
Pharmacology: Investigating potential therapeutic peptides for diseases, including cancer and metabolic disorders.
Materials Science: Developing peptide-based materials with specific mechanical or chemical properties.
Biotechnology: Designing peptide-based biosensors and diagnostic tools.
作用机制
The mechanism of action of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects, such as enzyme inhibition, receptor activation, or changes in cellular signaling.
相似化合物的比较
Similar Compounds
- L-Leucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- L-Isoleucyl-L-leucyl-L-asparaginyl-L-isoleucyl-L-asparaginyl-L-leucine
- L-Leucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-leucine
Uniqueness
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is unique due to its specific sequence of amino acids, which can confer distinct structural and functional properties. The presence of multiple L-isoleucine and L-leucine residues can influence the peptide’s hydrophobicity, stability, and interaction with other molecules.
属性
CAS 编号 |
918159-52-1 |
|---|---|
分子式 |
C32H58N8O9 |
分子量 |
698.9 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C32H58N8O9/c1-9-17(7)25(35)31(47)39-20(12-16(5)6)28(44)37-21(13-23(33)41)29(45)36-19(11-15(3)4)27(43)38-22(14-24(34)42)30(46)40-26(32(48)49)18(8)10-2/h15-22,25-26H,9-14,35H2,1-8H3,(H2,33,41)(H2,34,42)(H,36,45)(H,37,44)(H,38,43)(H,39,47)(H,40,46)(H,48,49)/t17-,18-,19-,20-,21-,22-,25-,26-/m0/s1 |
InChI 键 |
SYKUZEVOQSXCGF-CAYZQLFJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
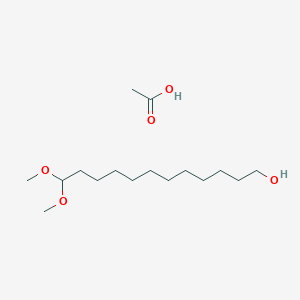
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
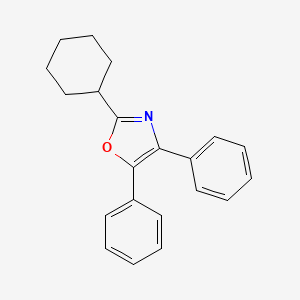
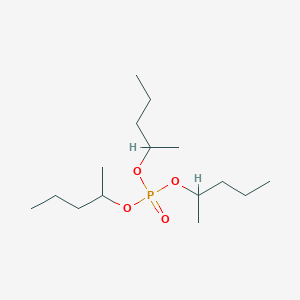
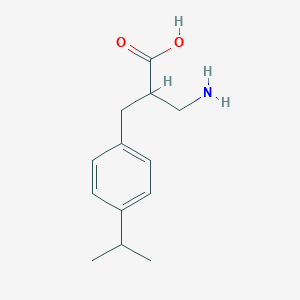
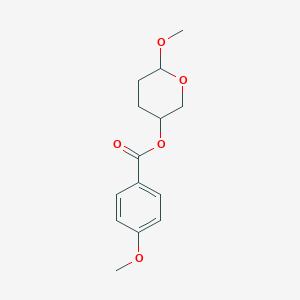
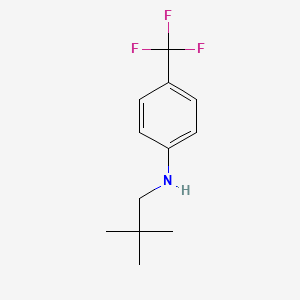
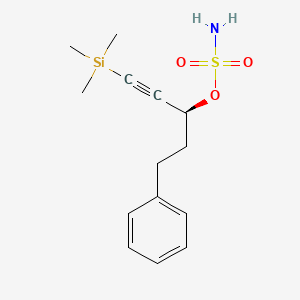
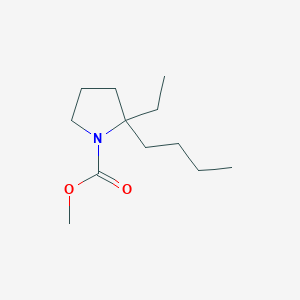
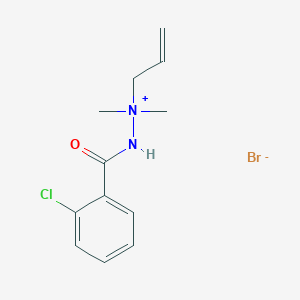
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
